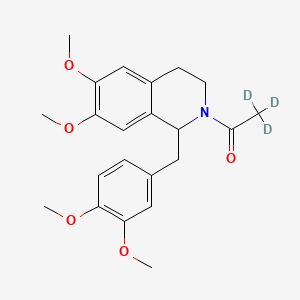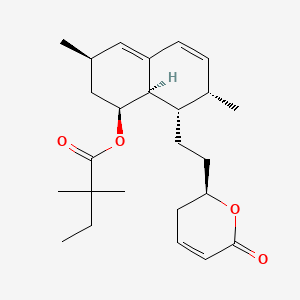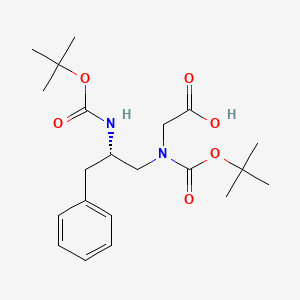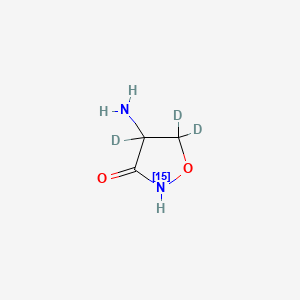
rac Cycloserine-15N,d3
説明
“rac Cycloserine-15N,d3” is a labelled version of Cycloserine . Cycloserine is an antibiotic that is used for treating tuberculosis . The molecular formula of “this compound” is C3H3D3N15NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the structure of Cycloserine, but with three hydrogen atoms replaced by deuterium (D), and one nitrogen atom replaced by nitrogen-15 (15N) .科学的研究の応用
1. Cognitive Enhancement and Neuroplasticity
Research has demonstrated the potential of D-Cycloserine (CYC), a partial N-methyl-D-aspartate (NMDA) agonist, in improving cognitive functions. In a study, D-CYC was found to selectively potentiate motor cortical excitability enhancements induced by anodal transcranial direct current (tDCS), a process that is likely dependent on NMDA receptor activity. This finding indicates its utility in neuroplasticity and cognitive enhancement, particularly by stabilizing the strengthening of NMDA receptors (Nitsche et al., 2004).
2. Neuropsychiatric Disease Treatment
D-Cycloserine has shown promise in the treatment of various neuropsychiatric diseases, including schizophrenia, anxiety disorders, addiction, eating disorders, major depression, and autism. Its role as a partial NMDA-agonist central to these applications was highlighted in a systematic review, underscoring its potential therapeutic benefits in these conditions (Schade & Paulus, 2015).
3. Cognitive Improvement in Aged Rats
In animal studies, D-cycloserine was found to improve spatial memory in aged rats, suggesting its potential application in addressing cognitive impairments associated with aging. This finding supports the hypothesis that D-cycloserine could be beneficial in treating disorders involving cognitive impairment (Baxter et al., 1994).
4. Enhancement of Fear Extinction and Exposure Therapy
D-Cycloserine has been identified as a facilitator for fear extinction and exposure therapy in both animal and human studies. It enhances the effectiveness of exposure-based treatments for anxiety disorders, potentially by impacting neuroplasticity and NMDA receptor function (Norberg et al., 2008).
5. Mycobacterial Research
Research on Mycobacterium tuberculosis has highlighted the unique action mechanism of d-cycloserine compared to other antimycobacterial agents. This makes it a significant substance for future drug design programs targeting essential mycobacterial enzymes (Prosser & de Carvalho, 2013).
6. Psychiatric Application in Combination Therapies
Studies have explored the effects of D-cycloserine when combined with other psychiatric treatments, like risperidone, in patients with schizophrenia. Such combination therapies have shown potential in improving symptoms, thus opening new avenues for psychiatric treatment strategies (Evins et al., 2002).
作用機序
- Specifically, it interferes with an early step in this process by competitively inhibiting two enzymes:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
特性
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-26-7 | |
| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



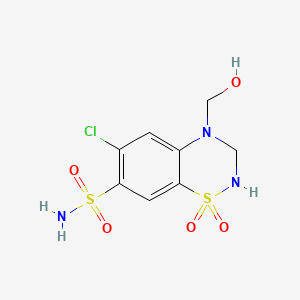
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
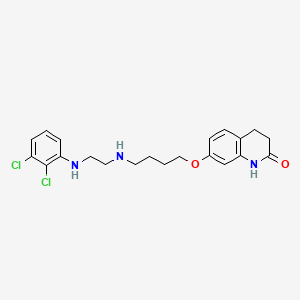

![[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B565321.png)


![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
